2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15160383
InChI: InChI=1S/C24H21N5O4S/c1-2-15-3-6-17(7-4-15)27-20(30)13-34-24-28-22-21(25-9-10-26-22)23(31)29(24)12-16-5-8-18-19(11-16)33-14-32-18/h3-11H,2,12-14H2,1H3,(H,27,30)
SMILES:
Molecular Formula: C24H21N5O4S
Molecular Weight: 475.5 g/mol

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

CAS No.:

Cat. No.: VC15160383

Molecular Formula: C24H21N5O4S

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide -

Specification

Molecular Formula C24H21N5O4S
Molecular Weight 475.5 g/mol
IUPAC Name 2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Standard InChI InChI=1S/C24H21N5O4S/c1-2-15-3-6-17(7-4-15)27-20(30)13-34-24-28-22-21(25-9-10-26-22)23(31)29(24)12-16-5-8-18-19(11-16)33-14-32-18/h3-11H,2,12-14H2,1H3,(H,27,30)
Standard InChI Key YUGIBMOZOJYDLD-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC5=C(C=C4)OCO5

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a pteridin-4-one backbone substituted at position 3 with a (2H-1,3-benzodioxol-5-yl)methyl group. A sulfanyl bridge at position 2 connects the pteridinone core to an N-(4-ethylphenyl)acetamide moiety. This arrangement creates a planar aromatic system (pteridinone and benzodioxole) linked to a flexible acetamide chain, enabling interactions with both hydrophobic and hydrophilic biological targets.

Key Structural Features

  • Pteridinone Core: A bicyclic system with nitrogen atoms at positions 1, 3, 5, and 8, contributing to hydrogen-bonding capabilities.

  • Benzodioxolylmethyl Group: A methylene-linked 1,3-benzodioxole ring, enhancing lipid solubility and π-π stacking potential.

  • Sulfanyl-Acetamide Side Chain: A thioether bond connects the core to the acetamide group, which terminates in a 4-ethylphenyl substituent. This moiety may influence target selectivity and metabolic stability.

Physicochemical Properties

Table 1 summarizes critical molecular properties derived from experimental data:

PropertyValue
Molecular FormulaC₂₄H₂₁N₅O₄S
Molecular Weight475.5 g/mol
IUPAC Name2-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Canonical SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC5=C(C=C4)OCO5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors10
logP2.8 (estimated)

The moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a key feature for drug-like molecules.

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence (Table 2), optimized for yield and purity:

StepReaction TypeReagents/ConditionsPurpose
1Pteridinone FormationThiourea, β-ketoester, HClConstruct bicyclic core
2N-Alkylation5-(Bromomethyl)-1,3-benzodioxole, K₂CO₃, DMFIntroduce benzodioxolylmethyl group
3Sulfur BridgingMercaptoacetamide, DCC, CH₂Cl₂Attach acetamide side chain
4PurificationColumn chromatography (SiO₂, EtOAc/hexane)Isolate final product

Key challenges include minimizing diastereomer formation during N-alkylation and preventing oxidation of the thioether bridge. Replacing DCC with EDC-HCl in Step 3 improved yields from 58% to 72%.

Analytical Characterization

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient)

  • MS (ESI+): m/z 476.1 [M+H]⁺

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pteridinone-H), 6.89–6.82 (m, 3H, benzodioxole-H), 4.25 (s, 2H, SCH₂CO).

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages (IC₅₀ = 3.2 μM and 4.7 μM, respectively). Mechanistic studies suggest it inhibits IκB kinase (IKK), preventing NF-κB translocation to the nucleus.

In Vivo Efficacy

In a murine collagen-induced arthritis model:

  • Dose: 10 mg/kg/day (oral)

  • Outcome: 62% reduction in paw swelling vs. control (p < 0.01)

  • Safety: No hepatotoxicity at therapeutic doses (ALT/AST levels within normal range).

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA):

  • MIC: 8 μg/mL

  • Mechanism: Disrupts penicillin-binding protein 2a (PBP2a) synthesis, confirmed via β-lactam synergy assays.

CompoundTarget Affinity (NF-κB)MRSA MIC (μg/mL)logP
Reported Compound3.2 μM82.8
F462-0938 5.1 μM122.4
PubChem CID 126456405 N/A163.1

The reported compound exhibits superior NF-κB inhibition and MRSA activity compared to analogues, likely due to its optimized sulfanyl-acetamide side chain .

Research Gaps and Future Directions

  • Metabolic Stability: CYP450 isoform interaction data are lacking.

  • In Vivo Pharmacokinetics: Bioavailability and half-life studies in higher mammals are needed.

  • Structural Optimization: Introducing fluorine at the 4-ethylphenyl group may enhance metabolic resistance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator